1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride

Salt-form selection Aqueous solubility Solid-state stability

THIQ building block substitution errors compromise CNS SAR campaigns. This 5-carbonitrile hydrochloride provides a positionally unique D3 receptor scaffold (US6465485B1) not replicated by 6-, 7-, or 8-nitrile isomers. • D3 receptor modulator chemotype with distinct TPSA (35.8 Ų) and zero rotatable bonds for binding pocket probing • HCl salt eliminates free base solubilization steps; stable at RT in sealed, dry conditions • 5-CN handle enables reduction, hydrolysis, or cycloaddition for late-stage diversification • ≥95% purity with orthogonal QC (MW 194.66) to prevent inventory misidentification

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
CAS No. 1165924-13-9
Cat. No. B1524725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride
CAS1165924-13-9
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=CC=C2)C#N.Cl
InChIInChI=1S/C10H10N2.ClH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-3,12H,4-5,7H2;1H
InChIKeyKOOYRALKUWAOGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride: Identity & Physicochemical Profile


1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride is a heterocyclic organic compound belonging to the tetrahydroisoquinoline (THIQ) class, featuring a bicyclic core with a cyano (–C≡N) substituent at the 5-position, supplied as the hydrochloride salt [1]. Its molecular formula is C₁₀H₁₁ClN₂, with a molecular weight of 194.66 g/mol [2]. The hydrochloride salt form confers enhanced aqueous solubility and solid-state stability relative to the free base (CAS 215794-24-4, MW 158.20), facilitating handling, storage, and direct use in aqueous biological assay media [1]. The compound is catalogued under PubChem CID 53421478 and MDL MFCD08752233, and is typically supplied at ≥95% purity by multiple reputable vendors [2].

Salt form Hydrochloride salt supports direct aqueous biological assay use without additional solubilization step
Synthetic handle 5-CN enables orthogonal reduction, hydrolysis, and cycloaddition diversification pathways
Positional identity 5-nitrile isomer provides distinct electronic and steric profile versus 6-, 7-, or 8-CN THIQ analogs

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride: Key Differentiation from THIQ Analogs


Superficial structural similarity among tetrahydroisoquinoline (THIQ) building blocks frequently leads to indiscriminate substitution in medicinal chemistry and chemical biology workflows; however, the 5-carbonitrile hydrochloride variant possesses a unique confluence of positional isomerism, salt-form physicochemical advantages, and synthetic-handle versatility that is not replicated by its 6-, 7-, or 8-nitrile isomers, nor by the free-base form, nor by the corresponding carboxamide analog [1][2]. The electron-withdrawing nitrile at the 5-position (adjacent to the fused-ring junction) produces a distinct electronic distribution and steric profile, as reflected in its computed polar surface area (TPSA = 35.8 Ų) and hydrogen-bond acceptor count (2), which differ from positional isomers and directly influence target engagement and solubility [1][3]. Furthermore, the hydrochloride salt eliminates the additional solubilization step required for the free base (CAS 215794-24-4) in aqueous assay systems, reducing workflow variability [2]. These quantifiable physicochemical and positional differences form the basis for deliberate compound selection rather than generic THIQ analog substitution.

Selected Form
Potential Substitute
Interchangeability Risk
5-CN HCl salt
6-/7-/8-CN positional isomers
Positional isomerism alters electronic distribution, TPSA, and target-engagement profile; SAR may not transfer
HCl salt (ready-to-dissolve)
Free base (CAS 215794-24-4)
Free base requires manual solubilization and cold storage; workflow reproducibility may shift without salt-form consistency
5-CN (nitrile handle)
5-CONH₂ (carboxamide analog)
Carboxamide limits diversification to fewer orthogonal pathways; MW increase alters fragment-based lead-optimization trajectory

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride: Quantitative Differentiation Evidence


Hydrochloride Salt vs. Free Base: Solubility & Stability

The hydrochloride salt form of 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile (MW 194.66 g/mol) is explicitly documented to provide enhanced aqueous solubility and solid-state storage stability compared to its free-base counterpart (CAS 215794-24-4, MW 158.20 g/mol), which is supplied as a white solid with limited inherent aqueous solubility [1][2]. The salt form's superior handling characteristics are reflected in vendor storage recommendations (room temperature, sealed, away from moisture) versus the free base, which requires storage at 2–8°C [3]. The molecular weight difference of +36.46 g/mol corresponds precisely to one equivalent of HCl, confirming complete stoichiometric salt formation [1].

Salt vs. Free Base
Reported
MW +36.46 g/mol (1 eq. HCl); RT storage vs. 2–8°C for free base
Salt form simplifies aqueous assay preparation and reduces inter-experiment variability
Storage conditions per vendor technical datasheets; cross-study comparable
Salt-form selection Aqueous solubility Solid-state stability Medicinal chemistry procurement

Positional Nitrile Isomer Electronic and Steric Comparison

The 5-carbonitrile substitution pattern places the electron-withdrawing –C≡N group directly adjacent to the fused benzene ring junction of the THIQ scaffold, creating a distinct electronic environment compared to the 6-, 7-, or 8-nitrile positional isomers. Patent literature (US6465485B1) explicitly distinguishes 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile as a discrete chemical entity within the dopamine D3 receptor modulator chemotype, alongside its 6- and 7-carbonitrile isomers [1]. Computed molecular descriptors from PubChem confirm: TPSA = 35.8 Ų, hydrogen bond acceptor count = 2, hydrogen bond donor count = 2, rotatable bond count = 0, and complexity = 203 for the 5-isomer hydrochloride [2]. The zero rotatable bonds and specific TPSA value constrain the conformational flexibility and polarity profile available for target binding, differentiating it from isomers with distinct vectorial nitrile placement [2].

5-CN vs. 6/7/8-CN Isomers
Class-level
TPSA 35.8 Ų; H-bond acceptors 2; rotatable bonds 0 for 5-isomer hydrochloride
Positional CN placement governs electronic and steric properties for target binding
Exact inter-isomer ΔTPSA values require comparative computation beyond available sources
Positional isomerism Electronic effects Structure-activity relationships Dopamine D3 receptor

Nitrile vs. Carboxamide at Position 5: Synthetic Versatility

The 5-carbonitrile group (–C≡N) provides a versatile synthetic handle capable of undergoing orthogonal transformations—including reduction to the aminomethyl (–CH₂NH₂), hydrolysis to the carboxamide (–CONH₂) or carboxylic acid (–COOH), and [3+2] cycloaddition to the tetrazole—that are not accessible from the corresponding 5-carboxamide analog (CAS 2031268-80-9, MW 212.68 g/mol) [1]. The nitrile-bearing compound (MW 194.66) has a lower molecular weight than the carboxamide (MW 212.68, Δ = –18.02 g/mol), providing a leaner starting scaffold for fragment-based or property-driven lead optimization where molecular weight minimization is critical [1]. Vendor pricing data indicate the 5-carbonitrile hydrochloride is offered at price points enabling multi-gram procurement for library synthesis (0.1 g ~$266; 5 g ~$2,778 from Enamine) [1].

CN vs. CONH₂ Handle
Reported
ΔMW –18.02 g/mol; ≥4 orthogonal nitrile pathways vs. ~2 carboxamide pathways
Nitrile enables broader late-stage diversification for focused library synthesis
Synthetic scope per vendor product specifications and published methodology
Synthetic handle Functional group interconversion Building block versatility Medicinal chemistry

Dopamine D3 Receptor Modulation: THIQ-5-Carbonitrile Scaffold

The 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile scaffold is explicitly enumerated as a distinct chemical entity within US Patent US6465485B1, which claims tetrahydroisoquinoline derivatives as modulators of dopamine D3 receptors with potential therapeutic application in psychotic disorders [1]. While the patent does not provide isolated binding data (Ki, IC₅₀) for the 5-carbonitrile compound per se, it establishes the scaffold as a recognized chemotype within a broader D3 receptor modulator program, where related THIQ derivatives have demonstrated high-affinity D3 binding (e.g., Ki = 2.20 nM for certain congeners in the series) [1][2]. Additionally, a structurally related derivative incorporating the 5-carbonitrile THIQ core—2-(5-bromo-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile—has been evaluated for enzyme inhibition, showing an IC₅₀ above 0.5 mM against human enzyme 3.1.3.46 (assayed in 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, at 30°C) [3].

D3 Receptor Context
Class-level
Listed in US6465485B1 as D3 modulator chemotype; related enzyme IC₅₀ > 0.5 mM
Supports CNS receptor-targeted library design using 5-CN THIQ scaffold
No direct D3 binding data for parent 5-CN compound; class-level inference only
Dopamine D3 receptor CNS drug discovery GPCR modulation Antipsychotic

Free Base Physicochemical Benchmarks for QC

The free base form (CAS 215794-24-4) of the target compound has documented physicochemical parameters useful for identity verification and purity assessment: boiling point = 317.3°C at 760 mmHg, density = 1.14 ± 0.1 g/cm³ (predicted), and flash point = 145.7°C [1]. These values, while measured on the free base, provide procurement-relevant benchmarks that can be cross-referenced against the hydrochloride salt after free-basing to confirm lot-to-lot consistency. In contrast, the 7-trifluoromethyl analog (CAS 625126-87-6) has a distinctly higher molecular weight (MW 226.20) and altered boiling point due to the electron-withdrawing –CF₃ substituent, while the 4,4-dimethyl analog (CAS 1203686-62-7, MW 186.25) introduces steric bulk that alters both boiling point and chromatographic retention behavior [2]. These measurable differences enable unambiguous identity confirmation via HPLC retention time or GC-MS, preventing misidentification among structurally similar THIQ building blocks during inventory management [1][2].

QC Identity Markers
Reported
bp 317.3°C at 760 mmHg; density 1.14 g/cm³; flash point 145.7°C (free base)
Enables GC-MS and HPLC identity confirmation for multi-THIQ inventory management
Predicted physicochemical values; cross-reference after free-basing for lot consistency
Physicochemical properties Quality control Thermal stability Procurement specification

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile hydrochloride: Application Scenarios


Dopamine D3 Receptor-Focused CNS Library Synthesis

The explicit inclusion of the 5-carbonitrile THIQ scaffold in US6465485B1 as a dopamine D3 receptor modulator chemotype [1] makes this compound a directly relevant building block for CNS-focused compound library construction. Medicinal chemistry teams pursuing D3 receptor antagonists or modulators for antipsychotic, anti-addiction, or Parkinson's disease indications can incorporate the 5-CN THIQ hydrochloride as a core scaffold for parallel SAR exploration, leveraging its positionally distinct electronic profile (TPSA = 35.8 Ų, zero rotatable bonds) [2] to probe binding pocket complementarity that cannot be accessed with the 6- or 7-nitrile isomers.

Late-Stage Functionalization via Nitrile Handle Diversification

The 5-carbonitrile group serves as a versatile synthetic transform point, enabling reduction, hydrolysis, and cycloaddition chemistry that is not available from the corresponding carboxamide analog [1]. Research groups performing diversity-oriented synthesis or late-stage functionalization can utilize this compound as a single-entry point for generating aminomethyl, carboxamide, carboxylic acid, or tetrazole congeners, streamlining the synthesis of focused libraries with varied pharmacophoric elements at the 5-position without requiring separate building block procurement for each functional group [1].

Aqueous Biological Assay-Compatible THIQ Scaffold Supply

Laboratories conducting biochemical or cell-based assays in aqueous media benefit directly from the hydrochloride salt form, which eliminates the solubilization challenges associated with the free base (CAS 215794-24-4) [1][2]. The salt form's documented stability at room temperature (sealed, away from moisture) [1] simplifies compound storage and handling logistics compared to the free base's 2–8°C storage requirement [3], making it the preferred procurement format for high-throughput screening facilities and core facilities that require ready-to-dissolve building blocks with minimal pre-assay manipulation.

QC-Verified Building Block for Multi-THIQ Inventory Management

For procurement and QC teams managing inventories of multiple THIQ building block analogs, the distinct combination of molecular weight (194.66 g/mol for the HCl salt) and free-base physicochemical parameters (bp 317.3°C, density 1.14 g/cm³) [1][2] provides unambiguous identity markers that differentiate this compound from its 7-trifluoromethyl (MW 226.20), 4,4-dimethyl (MW 186.25), and 5-carboxamide (MW 212.68) analogs [3]. These orthogonal identity checks via GC-MS retention time, HPLC, or melting point prevent costly misidentification in automated compound management systems.

Application
Selection Property
Validation Focus
D3 receptor-focused CNS library synthesis
5-CN positional isomer identity
D3 pharmacophore complementarity review
Late-stage functionalization via nitrile handle
Synthetic handle versatility
Multi-pathway diversification scope
Aqueous biological assay-compatible supply
Salt-form aqueous readiness
Direct-dissolve workflow reproducibility
Multi-THIQ building block inventory QC
Physicochemical identity markers
GC-MS and HPLC retention cross-validation
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